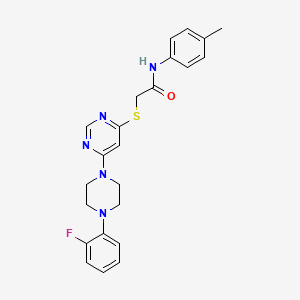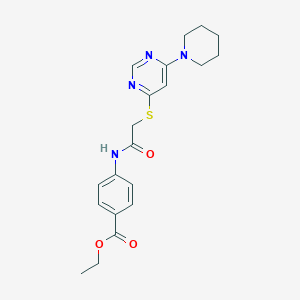![molecular formula C21H21N3O4S B11198703 2-({4-Hydroxy-5-[(4-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyrimidin-2-YL}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B11198703.png)
2-({4-Hydroxy-5-[(4-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyrimidin-2-YL}sulfanyl)-N-(4-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({4-Hydroxy-5-[(4-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyrimidin-2-YL}sulfanyl)-N-(4-methylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring, a sulfanyl group, and an acetamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-Hydroxy-5-[(4-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyrimidin-2-YL}sulfanyl)-N-(4-methylphenyl)acetamide typically involves multiple steps, starting with the preparation of the pyrimidine ring. This can be achieved through a condensation reaction between an aldehyde and a urea derivative under acidic conditions. The introduction of the sulfanyl group is often accomplished via a nucleophilic substitution reaction, where a thiol reacts with a halogenated precursor. The final step involves the acylation of the amine group with an acetic anhydride derivative to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Additionally, the use of catalysts and solvents can be tailored to enhance the efficiency of each reaction step.
Chemical Reactions Analysis
Types of Reactions
2-({4-Hydroxy-5-[(4-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyrimidin-2-YL}sulfanyl)-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the pyrimidine ring can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like thiols, amines, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.
Scientific Research Applications
2-({4-Hydroxy-5-[(4-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyrimidin-2-YL}sulfanyl)-N-(4-methylphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({4-Hydroxy-5-[(4-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyrimidin-2-YL}sulfanyl)-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with a similar acetoacetate moiety.
Acetylacetone: Another compound with a diketone structure, often used in coordination chemistry.
Uniqueness
What sets 2-({4-Hydroxy-5-[(4-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyrimidin-2-YL}sulfanyl)-N-(4-methylphenyl)acetamide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C21H21N3O4S |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
2-[[4-hydroxy-5-[(4-methoxyphenyl)methyl]-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C21H21N3O4S/c1-13-3-7-15(8-4-13)22-18(25)12-29-21-23-19(26)17(20(27)24-21)11-14-5-9-16(28-2)10-6-14/h3-10H,11-12H2,1-2H3,(H,22,25)(H2,23,24,26,27) |
InChI Key |
XZRKHQJPVQBQOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC(=C(C(=O)N2)CC3=CC=C(C=C3)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[5-amino-4-(morpholin-4-ylcarbonyl)-1H-1,2,3-triazol-1-yl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B11198623.png)
![N-[(4-Chlorophenyl)methyl]-2-({6-[4-(2-fluorophenyl)piperazin-1-YL]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B11198630.png)
![N-(4-methylbenzyl)-2-(5-methyl-3-oxo-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B11198638.png)
![1-(6-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-cyclopropylpiperidine-4-carboxamide](/img/structure/B11198641.png)
![2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N,N-diethyl-2-oxoacetamide](/img/structure/B11198642.png)
![5-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B11198646.png)
![N-(4-bromophenyl)-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B11198649.png)
![2,6-Difluoro-N-{3-[6-(pyrrolidin-1-YL)pyridazin-3-YL]phenyl}benzamide](/img/structure/B11198652.png)
![2-(4-Cyclohexylpiperazin-1-yl)-5-{[4-(propan-2-yl)phenyl]sulfonyl}pyrimidin-4-amine](/img/structure/B11198659.png)
![N-Cyclopentyl-3-[2-(diethylamino)-4-oxo-3H,4H-thieno[3,2-D]pyrimidin-3-YL]propanamide](/img/structure/B11198663.png)



![N-(5-fluoro-2-methylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B11198686.png)
